molecular formula C11H12N2 B3047926 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile CAS No. 149354-01-8

2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile

Cat. No.: B3047926
CAS No.: 149354-01-8
M. Wt: 172.23 g/mol
InChI Key: NNLAHZPDDZEFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing rings that are of significant interest in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring with a nitrile group at the seventh position.

Preparation Methods

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1,2-phenylenediamine with acrylonitrile in the presence of a base can lead to the formation of the desired azepine ring . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The azepine ring structure allows the compound to fit into specific binding sites on enzymes and receptors, modulating their function .

Comparison with Similar Compounds

2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the azepine ring with a nitrile group, providing distinct chemical and biological properties.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepine-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-8-9-1-2-10-3-5-13-6-4-11(10)7-9/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLAHZPDDZEFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592558
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149354-01-8
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-(tert-butyloxycarbonyl)-7-cyano-2,3,4,5-tetrahydro-1H-3-benzazepine (765 mg, 2.81 mmol) and trifluoroacetic acid (2 ml), in dichloromethane (20 ml) was stirred at 40° C. for 1 h. The reaction mixture was evaporated to dryness in vacuo and partitioned between ethyl acetate (50 ml) and water (50 ml). The aqueous layer was basified using potassium carbonate and re-extracted with ethyl acetate (2×30 ml). The combined basic organic extracts were dried over sodium sulfate and evaporated in vacuo to give the title compound as a colourless oil (212 mg, 44%).
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile
Reactant of Route 3
Reactant of Route 3
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile
Reactant of Route 4
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile
Reactant of Route 5
Reactant of Route 5
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile
Reactant of Route 6
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.